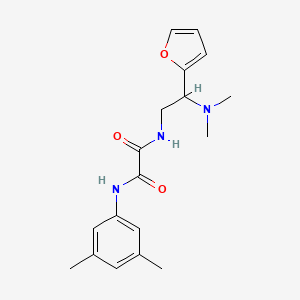

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Description

N1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl-furan moiety at the N1 position and a 3,5-dimethylphenyl group at the N2 position. The dimethylamino group in this compound may enhance solubility, while the furan ring could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-8-13(2)10-14(9-12)20-18(23)17(22)19-11-15(21(3)4)16-6-5-7-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPCRTYROLNDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxalamide Derivatives

a) S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2).

- Activity : A potent umami agonist (EC₅₀ = 0.6 μM) targeting the hTAS1R1/hTAS1R3 receptor, used in flavor enhancement .

- Comparison: Unlike the target compound, S336’s pyridine and dimethoxybenzyl groups likely enhance receptor binding specificity.

b) N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40)

Acetamide Derivatives

a) Pesticidal Acetamides (e.g., Alachlor, Pretilachlor)

- Structure : Chloroacetamides with alkyl/aryl substituents (e.g., 2,6-diethylphenyl) .

- Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis .

- Comparison : The target oxalamide lacks the chloro substituent critical for pesticidal activity, suggesting divergent applications (e.g., flavor or therapeutics vs. agriculture).

b) Pharmacopeial Acetamides (e.g., PF 43(1) Derivatives)

- Structure: Complex stereochemical acetamides with phenoxy and hydroxy groups .

- Activity : Rigorously standardized for pharmaceutical use, emphasizing stereochemical purity .

- Comparison : The target compound’s simpler structure may offer advantages in manufacturing and bioavailability compared to highly stereosensitive analogs.

Functional Group Analysis

Research Findings and Implications

- Synthetic Efficiency: The target compound’s dimethylaminoethyl-furan group may mitigate steric challenges encountered in quinolinyl oxalamides (e.g., Compound 40’s 12% yield) .

- Bioactivity : The furan ring’s electron-rich nature could modulate receptor interactions differently than S336’s pyridine or pesticidal acetamides’ chloro groups.

- Toxicity: While pesticidal acetamides exhibit species-specific toxicity , the dimethylamino group in the target compound may reduce mammalian toxicity compared to halogenated analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide?

Answer:

The synthesis typically involves a two-step approach:

Amide bond formation : Reacting 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in anhydrous DMF using sodium hydride as a base .

Purification : Silica gel column chromatography (eluent: dichloromethane/methanol gradients) yields the final compound, confirmed via -NMR, -NMR, and UPLC-MS .

Key considerations : Anhydrous conditions are critical to prevent hydrolysis of intermediates, and stoichiometric control of oxalyl chloride improves yields .

Basic: What analytical techniques are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- UPLC-MS : Validates molecular weight (e.g., m/z 360.8 for [M+H]) and purity (>95%) .

Basic: How do structural modifications (e.g., heterocyclic substitutions) affect biological activity?

Answer:

- Heterocyclic variation : Replacing the furan with thiophene (as in ) alters electronic properties (e.g., sulfur’s polarizability), potentially enhancing binding to hydrophobic enzyme pockets .

- Substituent effects : The 3,5-dimethylphenyl group provides steric bulk, which may improve metabolic stability compared to unsubstituted phenyl analogs .

Methodological note : Comparative bioactivity assays (e.g., IC studies) paired with computational docking (AutoDock Vina) can quantify these effects .

Advanced: How can synthesis yields be optimized when initial methods report low efficiency (e.g., 12% yield)?

Answer:

- Reaction optimization :

- Solvent selection : Switch to THF or acetonitrile to improve solubility of intermediates .

- Temperature control : Gradual addition of oxalyl chloride at 0–5°C minimizes decomposition .

Validation : Monitor reaction progress via TLC and intermediate LC-MS to identify bottlenecks .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Answer:

- Advanced NMR techniques :

- - COSY and - HSQC clarify proton-proton coupling and carbon assignments .

- Variable-temperature NMR detects dynamic effects (e.g., rotameric equilibria in the oxalamide moiety) .

- Computational validation : DFT calculations (Gaussian 09) simulate NMR shifts to verify assignments .

Case study : In , unexpected δ 7.4 ppm signals were attributed to π-π stacking between the furan and phenyl rings, confirmed via NOESY .

Advanced: What strategies are recommended for identifying pharmacological targets?

Answer:

- In silico screening :

- In vitro assays :

Advanced: How can researchers address discrepancies in reported biological activity across analogs?

Answer:

- Systematic SAR studies :

- Meta-analysis : Aggregate data from , and 16 to identify trends (e.g., furan > thiophene in blood-brain barrier penetration) .

Advanced: What are the best practices for stability studies under physiological conditions?

Answer:

- Experimental design :

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- Monitor degradation via UPLC-MS and quantify metabolites (e.g., hydrolysis products) .

- Stabilization strategies :

- Formulate with cyclodextrins to protect the oxalamide bond from enzymatic cleavage .

- Modify the dimethylamino group to a tertiary amine (e.g., pyrrolidino) to reduce oxidative dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.